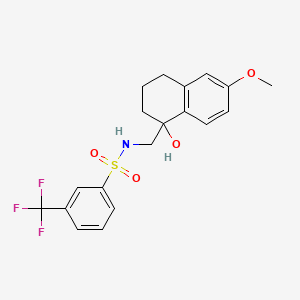

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO4S/c1-27-15-7-8-17-13(10-15)4-3-9-18(17,24)12-23-28(25,26)16-6-2-5-14(11-16)19(20,21)22/h2,5-8,10-11,23-24H,3-4,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNRTNWJTAAIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₃H₁₄F₃N₃O₃S

- Molecular Weight : 303.33 g/mol

- CAS Number : 188726-45-6

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly those related to the NF-κB signaling pathway. This pathway is crucial in regulating immune responses and inflammation .

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. It appears to interact with various cellular targets, leading to cell cycle arrest and programmed cell death .

- Antimicrobial Properties : Some studies have indicated that the compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections .

Biological Activity Data

Case Study 1: Anticancer Effects

In a study examining the effects of this compound on human cancer cell lines, researchers observed a dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent.

Case Study 2: Inflammatory Response Modulation

Another study focused on the compound's ability to modulate inflammatory responses in animal models. Administration of the compound resulted in decreased levels of pro-inflammatory cytokines and markers of inflammation, indicating its potential use in treating chronic inflammatory diseases.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound. Modifications to the trifluoromethyl group and the naphthalene moiety significantly affect its potency and selectivity for target enzymes.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) of the Benzenesulfonamide Moiety

-

Nitration : Under HNO₃/H₂SO₄ conditions, nitration occurs at the meta position of the trifluoromethyl-substituted benzene ring (relative to the sulfonamide group) .

-

Halogenation : Bromination (NBS) or iodination (NIS) occurs at the para position of the phenolic hydroxyl group in the tetrahydronaphthalene moiety, as observed in structurally similar compounds .

Functionalization of the Phenolic Hydroxyl Group

The 1-hydroxy group on the tetrahydronaphthalene ring undergoes acid-promoted reactions with Brønsted or Lewis acids (e.g., TfOH, BF₃·Et₂O).

Dearomative Cyclization Reactions

The tetrahydronaphthalene core participates in intramolecular cyclization under acidic conditions. For example:

-

Acid-mediated cyclization (TfOH, DCM): The hydroxyl group reacts with proximal alkenes or alkynes to form fused heterocycles (e.g., dihydrobenzofuran derivatives) .

Suzuki–Miyaura Cross-Coupling

The brominated derivative of the compound (generated via NBS treatment) undergoes palladium-catalyzed coupling with arylboronic acids:

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Bromo derivative | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl product with retained sulfonamide | 75–90 |

Hydrolysis and Demethylation

-

Methoxy group demethylation : Treatment with BBr₃ or HBr/HAc converts the 6-methoxy group to a hydroxyl group .

-

Sulfonamide hydrolysis : Under strong acidic conditions (H₂SO₄, reflux), the sulfonamide undergoes partial hydrolysis to yield a sulfonic acid intermediate .

Oxidative Transformations

The tetrahydronaphthalene ring is oxidized to a naphthoquinone derivative using MnO₂ or DDQ, particularly at the 1,4-positions .

Pharmacological Modifications

The compound’s sulfonamide group participates in amide bond formation with amines or carboxylic acids under coupling agents (e.g., EDCI, HOBt), yielding prodrugs or derivatives with enhanced solubility .

Key Research Findings

-

Regioselectivity in EAS : The trifluoromethyl group significantly reduces reactivity at the ortho position of the benzene ring due to steric and electronic effects .

-

Acid Sensitivity : The phenolic hydroxyl group requires careful protection (e.g., benzylation) during multi-step syntheses to avoid side reactions .

-

Biological Relevance : Derivatives of this compound exhibit kinase inhibitory activity, particularly against VEGFR and PDGFR, due to the sulfonamide’s interaction with ATP-binding pockets .

Comparison with Similar Compounds

Comparative Analysis Table

Research Implications and Gaps

- The target compound’s tetrahydronaphthalene-methyl group may offer a balance between conformational flexibility and target binding compared to rigid analogs like Compound C.

- Further studies are needed to quantify NLRP3 inhibition efficacy and compare it directly with quinoline-based sulfonamides.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are functional groups protected during the process?

Answer:

The synthesis of benzenesulfonamide derivatives typically involves coupling a sulfonamide group to a substituted aromatic or aliphatic scaffold. Key steps include:

- Protection of hydroxyl groups : Hydroxyl groups (e.g., on the tetrahydronaphthalene moiety) may be protected using benzyl or pivaloyl groups to prevent undesired side reactions during coupling .

- Sulfonamide formation : Reacting a sulfonyl chloride (e.g., 3-(trifluoromethyl)benzenesulfonyl chloride) with an amine under basic conditions (e.g., K₂CO₃ in CH₂Cl₂) ensures efficient nucleophilic substitution .

- Deprotection and purification : After coupling, protective groups are removed, and the product is isolated via vacuum filtration and dried under reduced pressure (70°C) to achieve high purity .

Basic: Which analytical techniques are essential for characterizing this compound and validating its structure?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the tetrahydronaphthalene scaffold, sulfonamide linkage, and trifluoromethyl group. Overlapping signals (e.g., in the aromatic region) may require advanced techniques like COSY or NOESY .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for verifying the trifluoromethyl group .

- LC-MS : Detects impurities and confirms purity (>95%) using reverse-phase chromatography with methanol/water gradients .

Advanced: How can contradictory NMR data be resolved, particularly for overlapping signals in the tetrahydronaphthalene region?

Answer:

- Variable-temperature NMR : Reduces signal overlap by altering molecular tumbling rates at low temperatures (e.g., 0–10°C) .

- Isotopic labeling : Deuterating specific positions (e.g., methoxy or hydroxyl groups) simplifies spectral interpretation .

- Computational modeling : Tools like DFT (Density Functional Theory) predict chemical shifts and coupling constants to assign ambiguous signals .

Advanced: How can reaction yields be optimized when coupling the sulfonamide group to the tetrahydronaphthalene scaffold?

Answer:

- Stoichiometric adjustments : Use 2.0 equivalents of base (e.g., K₂CO₃) to ensure complete deprotonation of the amine .

- Temperature control : Maintain 0°C during sulfonyl chloride addition to minimize hydrolysis .

- Inert atmosphere : Argon purging prevents oxidation of sensitive intermediates (e.g., hydroxylamine derivatives) .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate the trifluoromethyl group’s role?

Answer:

- Analog synthesis : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or cyano) to assess its impact on binding affinity .

- Biological assays : Compare inhibition constants (Ki) against target enzymes (e.g., carbonic anhydrase) to quantify substituent effects .

- Computational docking : Use molecular dynamics simulations to map interactions between the trifluoromethyl group and active-site residues .

Basic: What protocols ensure stability during storage and handling of this compound?

Answer:

- Storage conditions : Store at –18°C in amber vials to prevent photodegradation and hydrolysis .

- Glassware deactivation : Treat glassware with 5% dimethyldichlorosilane to minimize adsorption losses .

- Lyophilization : For long-term stability, lyophilize the compound after purification and store under nitrogen .

Advanced: How can byproducts from incomplete coupling reactions be identified and mitigated?

Answer:

- SPE (Solid-Phase Extraction) : Use Oasis HLB cartridges to separate unreacted sulfonyl chloride or amine intermediates .

- Reaction monitoring : Track progress via TLC or in situ IR spectroscopy to detect residual starting materials .

- Quenching optimization : Add ice-cold water post-reaction to precipitate byproducts before filtration .

Advanced: What strategies validate the biological activity of this compound in enzyme inhibition assays?

Answer:

- Positive controls : Compare activity to known inhibitors (e.g., acetazolamide for carbonic anhydrase) .

- Dose-response curves : Use 8–10 concentrations to calculate IC₅₀ values and assess potency .

- Selectivity panels : Test against off-target enzymes (e.g., kinases or proteases) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.